Lewis Basicity: 2-Heptynal Exhibits Significantly Weaker Lewis Basicity Than (E)-2-Heptenal
In a comparative spectroscopic study using SnCl₄ and BF₃, 2-Heptynal was found to be a significantly weaker Lewis base than (E)-2-heptenal [1]. This difference is attributed to the electronegativity of the sp-hybridized carbon in the alkyne moiety, which withdraws electron density from the carbonyl oxygen, reducing its ability to coordinate to Lewis acids [1].
| Evidence Dimension | Relative Lewis basicity (qualitative ranking) |
|---|---|
| Target Compound Data | Significantly weaker Lewis base than (E)-2-heptenal |
| Comparator Or Baseline | (E)-2-Heptenal (significantly stronger Lewis base) |
| Quantified Difference | Significant reduction in Lewis basicity (no numerical scale provided) |
| Conditions | Complexation with SnCl₄ and BF₃; HOESY NMR analysis [1] |
Why This Matters
This electronic modulation dictates the compound's reactivity in Lewis acid-catalyzed reactions, influencing catalyst selection and reaction outcome predictability.
- [1] Denmark, S. E.; Almstead, N. G. Spectroscopic Studies on the Structure and Conformation of Lewis Acid-Aldehyde Complexes. J. Am. Chem. Soc. 1993, 115 (8), 3133–3139. DOI: 10.1021/ja00061a012. View Source
